molecular formula C12H7F3N2O3 B5200460 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 402580-03-4

5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5200460
CAS RN: 402580-03-4
M. Wt: 284.19 g/mol
InChI Key: NMWKASDAVXARFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP has been found to have a variety of applications in the field of biochemistry and pharmacology, making it an important tool for researchers.

Mechanism of Action

5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione works by irreversibly binding to the active site of PTPs, preventing them from dephosphorylating their substrates. This results in the accumulation of phosphorylated proteins, which can then modulate various cellular processes. 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to be highly selective for PTPs, making it a valuable tool for studying the specific functions of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione have been extensively studied in vitro and in vivo. In vitro studies have shown that 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the proliferation of cancer cells by modulating cell signaling pathways. In vivo studies have shown that 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high selectivity for PTPs. This allows researchers to study the specific functions of these enzymes without affecting other cellular processes. However, 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several limitations, including its irreversibility and potential toxicity. Researchers must carefully consider these limitations when designing experiments using 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione.

Future Directions

There are several future directions for research involving 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more selective and reversible inhibitors of PTPs. Additionally, 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione could be used in combination with other drugs to enhance their efficacy. Finally, further studies are needed to fully understand the physiological effects of 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a therapeutic agent.
Conclusion
In conclusion, 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a valuable tool for scientific research due to its ability to inhibit the activity of PTPs. While 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages, researchers must carefully consider its limitations when designing experiments. Furthermore, there are several future directions for research involving 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of more selective inhibitors and further studies on its physiological effects.

Synthesis Methods

5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a variety of methods, including the reaction of 3-(trifluoromethyl)benzaldehyde with barbituric acid in the presence of a base. This reaction results in the formation of 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play an important role in cell signaling pathways. By inhibiting the activity of PTPs, 5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate various cellular processes, making it a valuable tool for studying cell signaling pathways.

properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)7-3-1-2-6(4-7)5-8-9(18)16-11(20)17-10(8)19/h1-5H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKASDAVXARFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148382
Record name 5-[[3-(Trifluoromethyl)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

402580-03-4
Record name 5-[[3-(Trifluoromethyl)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402580-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[3-(Trifluoromethyl)phenyl]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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